Cas no 2361641-36-1 (N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide)

N-2-メトキシ-6-(トリフルオロメトキシ)フェニルプロプ-2-エンアミドは、高度に機能化された有機化合物であり、特に医薬品や農薬の分野での応用が期待されています。この化合物は、メトキシ基とトリフルオロメトキシ基を有するフェニル環とプロペンアミド構造を組み合わせた特徴的な骨格を持ち、優れた化学的安定性と生物学的活性を示します。トリフルオロメトキシ基の導入により、脂溶性の向上や代謝耐性が強化される点が特長です。また、選択的な反応性を活かした精密合成にも適しており、創薬研究における中間体としての有用性が注目されています。

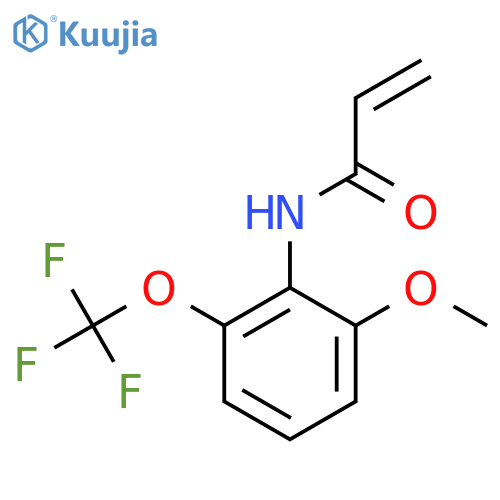

2361641-36-1 structure

商品名:N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide

N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide

- 2361641-36-1

- N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide

- Z3024770897

- EN300-26575814

-

- インチ: 1S/C11H10F3NO3/c1-3-9(16)15-10-7(17-2)5-4-6-8(10)18-11(12,13)14/h3-6H,1H2,2H3,(H,15,16)

- InChIKey: XKZZJXYIXDJGLS-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CC=C(C=1NC(C=C)=O)OC)(F)F

計算された属性

- せいみつぶんしりょう: 261.06127767g/mol

- どういたいしつりょう: 261.06127767g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 306

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26575814-0.05g |

N-[2-methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide |

2361641-36-1 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

2361641-36-1 (N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide) 関連製品

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量